Cas no 77200-12-5 (2-(Ethylmethylamino)pyridine)
2-(Ethylmethylamino)pyridine Chemical and Physical Properties
Names and Identifiers
-
- N-ethyl-N-methyl-2-Pyridinamine
- 2-(Ethylmethylamino)pyridine
- 2-Pyridinamine,N-ethyl-N-methyl-
- N-ethyl-N-methylpyridin-2-amine
- 77200-12-5
- N-Ethyl-N-methyl-2-pyridinamine, AldrichCPR
- E0559
- SCHEMBL2760196
- T72928
- DTXSID90479322
- CDA20012
-
- MDL: MFCD04038419
- Inchi: 1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3
- InChI Key: MKTSSBCZDAXGGO-UHFFFAOYSA-N
- SMILES: N(C)(C1C=CC=CN=1)CC
Computed Properties
- Exact Mass: 136.10000
- Monoisotopic Mass: 136.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 93.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 16.1Ų
Experimental Properties
- Color/Form: 。
- Density: 0.992
- Boiling Point: 207.5°C at 760 mmHg
- Flash Point: 79.3°C
- Refractive Index: 1.543
- PSA: 16.13000
- LogP: 1.53770
- Solubility: 。
2-(Ethylmethylamino)pyridine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Safety Term:26-36
- Risk Phrases:R36/37/38
2-(Ethylmethylamino)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156126-1G |
2-(Ethylmethylamino)pyridine |
77200-12-5 | >98.0%(GC) | 1g |
¥1382.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156126-200mg |
2-(Ethylmethylamino)pyridine |
77200-12-5 | >98.0%(GC) | 200mg |
¥431.90 | 2023-09-03 | |
| Chemenu | CM313719-5g |
N-Ethyl-N-methylpyridin-2-amine |
77200-12-5 | 95% | 5g |
$533 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E870507-200mg |
2-(Ethylmethylamino)pyridine |
77200-12-5 | 98% | 200mg |
536.00 | 2021-05-17 | |
| TRC | E939378-10mg |
2-(Ethylmethylamino)pyridine |
77200-12-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939378-50mg |
2-(Ethylmethylamino)pyridine |
77200-12-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E939378-100mg |
2-(Ethylmethylamino)pyridine |
77200-12-5 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Apollo Scientific | OR937540-250mg |
2-(Ethylmethylamino)pyridine |
77200-12-5 | 95% | 250mg |
£140.00 | 2023-09-02 | |
| Apollo Scientific | OR937540-1g |
2-(Ethylmethylamino)pyridine |
77200-12-5 | 95% | 1g |
£425.00 | 2023-09-02 | |
| A2B Chem LLC | AB59287-200mg |
2-(Ethylmethylamino)pyridine |
77200-12-5 | >98.0%(GC) | 200mg |
$206.00 | 2024-04-19 |
2-(Ethylmethylamino)pyridine Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(Ethylmethylamino)pyridine
2-(Ethylmethylamino)pyridine: A Comprehensive Overview
2-(Ethylmethylamino)pyridine, also known by its CAS number 77200-12-5, is a versatile organic compound that has garnered significant attention in various fields of chemistry and material science. This compound, with the molecular formula C11H16N2, belongs to the class of pyridine derivatives and exhibits unique chemical properties that make it valuable in both academic research and industrial applications. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with 2-(Ethylmethylamino)pyridine.
The structure of 2-(Ethylmethylamino)pyridine consists of a pyridine ring substituted with an ethylmethylamino group at the 2-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and functionality. The nitrogen atoms in the ethylmethylamino group contribute to the compound's ability to act as a ligand in coordination chemistry, making it a valuable component in catalytic systems. Recent studies have explored the use of this compound in metalloorganic frameworks (MOFs) and catalysts for various organic transformations.
The synthesis of 2-(Ethylmethylamino)pyridine typically involves nucleophilic substitution or condensation reactions. One common method involves the reaction of 2-chloropyridine with ethylmethylamine under appropriate conditions. This approach has been optimized to achieve high yields and purity, ensuring its suitability for both laboratory-scale and industrial production. Researchers have also investigated alternative synthetic routes, such as microwave-assisted synthesis, which offer advantages in terms of reaction time and energy efficiency.
In terms of applications, 2-(Ethylmethylamino)pyridine has found utility in several areas. It serves as an intermediate in the synthesis of pharmaceutical agents, where its nitrogen-containing functional groups facilitate bioisosteric replacements and enhance drug delivery properties. Additionally, this compound is employed as a precursor in the production of agrochemicals, where its ability to interact with biological systems makes it a valuable component in pest control formulations.
A recent breakthrough involving 2-(Ethylmethylamino)pyridine is its application in electrochemical sensors. Scientists have developed sensors based on this compound for the detection of heavy metals and other environmental pollutants. The compound's ability to form stable complexes with metal ions enables highly sensitive and selective detection mechanisms, making it a promising tool for environmental monitoring.
In the field of materials science, 2-(Ethylmethylamino)pyridine has been utilized as a building block for constructing coordination polymers and porous materials. These materials exhibit exceptional surface areas and selectivity towards specific gas molecules, offering potential applications in gas storage and separation technologies.
The versatility of 2-(Ethylmethylamino)pyridine extends to its role as a ligand in organometallic chemistry. Recent studies have demonstrated its effectiveness in stabilizing transition metal complexes that exhibit catalytic activity in hydrogenation reactions. This property opens up new avenues for sustainable chemical processes that rely on efficient catalysts.
In conclusion, CAS No 77200-12-5, or 2-(Ethylmethylamino)pyridine, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as an essential component in modern chemical research and industry.
77200-12-5 (2-(Ethylmethylamino)pyridine) Related Products
- 37059-57-7(2-(Ethylamino)pyridine)
- 64728-49-0(1,4-Di(2-pyridyl)piperazine)
- 34803-66-2(1-(2-Pyridyl)piperazine)
- 36075-06-6(2-Diethylaminopyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)